molecular formula C25H27NO4 B5144882 Benzyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5144882
M. Wt: 405.5 g/mol
InChI Key: LELUTGJBJVPMBC-UHFFFAOYSA-N
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Description

Benzyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a bicyclic hexahydroquinoline core substituted with a benzyl ester group at position 3 and a 5-methylfuran-2-yl moiety at position 2. This compound belongs to a class of annulated DHPs, which are structurally related to calcium channel modulators like nifedipine but exhibit diverse pharmacological activities, including anti-inflammatory and antioxidant properties .

Properties

IUPAC Name

benzyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c1-15-10-11-20(30-15)23-21(24(28)29-14-17-8-6-5-7-9-17)16(2)26-18-12-25(3,4)13-19(27)22(18)23/h5-11,23,26H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELUTGJBJVPMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by a hexahydroquinoline core with various functional groups that contribute to its biological activity. Its molecular formula is C25H31N2O5C_{25}H_{31}N_{2}O_{5}, and it exhibits a molecular weight of approximately 441.53 g/mol.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains and fungi, suggesting that this compound may possess comparable effects.
  • Anticancer Properties :
    • Research has demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation. In vitro studies on related compounds have shown cytotoxic effects against several cancer cell lines (e.g., MDA-MB-231 for breast cancer) with IC50 values in the micromolar range. The exact mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Effects :
    • Some studies suggest that benzyl derivatives can modulate inflammatory pathways. For example, they may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.
  • Neuroprotective Activity :
    • Emerging evidence indicates potential neuroprotective effects of hexahydroquinoline derivatives in models of neurodegenerative diseases. These compounds may exert protective effects against neuronal injury through antioxidant mechanisms and modulation of neuroinflammatory responses.

The biological activity of this compound is likely mediated through various mechanisms:

  • Enzyme Inhibition : Many related compounds act as inhibitors of key enzymes involved in metabolic pathways associated with disease states.
  • Receptor Modulation : The compound may interact with specific receptors or signaling pathways (e.g., NF-kB pathway) that regulate inflammation and cell survival.

Research Findings and Case Studies

StudyFindings
Firooznia et al. (2022)Identified potent anticancer activity in related hexahydroquinoline derivatives against multiple cancer cell lines with IC50 values ranging from 1 to 10 µM.
Zhang et al. (2023)Demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL against Gram-positive bacteria.
Lee et al. (2023)Reported neuroprotective effects in vitro via reduction of oxidative stress markers in neuronal cells treated with similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in the substituent at position 4 of the hexahydroquinoline core. Key examples from the literature include:

Compound Name Substituent at Position 4 Key Structural Features
Benzyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (, Entry 1) 4-Nitrophenyl Strong electron-withdrawing nitro group enhances electrophilicity .
Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate () 2-Fluoro-4-(trifluoromethyl)phenyl Fluorine and CF₃ groups increase lipophilicity and metabolic stability .
Benzyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (, Entry 2) 3,4-Dimethoxyphenyl Methoxy groups improve solubility and hydrogen-bonding capacity .
Target Compound 5-Methylfuran-2-yl Furan’s oxygen atom introduces polarity; methyl group adds steric bulk .

Physical Properties

Melting points and solubility vary significantly with substituent nature:

Compound (Source) Melting Point (°C) Solubility Trends
Nitrophenyl derivative () 148–150 Low solubility in polar solvents due to nitro group .
Trifluoromethylphenyl derivative () Not reported High lipophilicity favors organic solvents .
3-Hydroxyphenyl derivative (, Entry 4) 212–214 Enhanced water solubility due to phenolic -OH .
Target Compound Predicted: 160–180 Moderate solubility in ethanol/DMSO, influenced by furan’s polarity .

Spectroscopic Characteristics

Key NMR signals for the target compound’s 5-methylfuran substituent are anticipated to align with furan derivatives:

  • ¹H NMR :
    • Furan protons: δ 6.1–6.3 (doublet, furan H-3 and H-4) .
    • Methyl group: δ 2.3–2.5 (singlet, -CH₃ on furan) .
  • ¹³C NMR :
    • Furan carbons: δ 110–115 (C-2 and C-5), δ 150–155 (C-3 and C-4) .

Comparatively, nitro-substituted analogs show aromatic proton shifts at δ 7.5–8.5 (nitrophenyl) , while methoxy-substituted compounds exhibit -OCH₃ signals at δ 3.7–3.9 .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via a modified Hantzsch reaction , involving condensation of 5-methylfuran-2-carbaldehyde, 2,7,7-trimethyl-1,3-cyclohexanedione, benzyl acetoacetate, and ammonium acetate in absolute methanol under reflux (~8 hours). Reaction progress is monitored via TLC, and purification is achieved through crystallization (e.g., ethanol) . Key parameters for optimization include:

  • Catalyst selection : Ammonium acetate acts as both catalyst and nitrogen source.
  • Solvent choice : Methanol ensures solubility of intermediates.
  • Temperature control : Reflux avoids side reactions like ester hydrolysis.

Q. How is structural characterization performed, and what analytical techniques are essential?

Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at positions 2,7,7; furan ring protons) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ peak matching C₂₈H₃₀NO₄).
  • X-ray crystallography : Single-crystal X-ray diffraction resolves the hexahydroquinoline core and substituent geometry. Software like SHELXL refines crystallographic data .

Q. What preliminary assays are used to assess biological activity?

Initial screening involves:

  • In vitro antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.
  • Antioxidant tests : DPPH radical scavenging assays quantify free radical inhibition.
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) establish therapeutic windows .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts?

Advanced strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • Green chemistry approaches : Ionic liquid catalysts (e.g., [BMIM]BF₄) enhance recyclability and reduce solvent waste .
  • Flow chemistry : Continuous systems improve heat/mass transfer for large-scale synthesis.

Q. What computational methods aid in understanding conformational dynamics?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO) to predict reactivity .
  • QTAIM analysis : Evaluates bond critical points (BCPs) to classify hydrogen bonds (e.g., weak vs. medium strength in crystal packing) .
  • Molecular docking : Screens interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina or Schrödinger Suite.

Q. How does photostability impact pharmacological applications, and how is it assessed?

  • QSPR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the furan ring) with degradation rates under UV light .
  • Accelerated stability studies : Exposes the compound to controlled light (ICH Q1B guidelines) and monitors degradation via HPLC.
  • Degradation product identification : LC-MS/MS identifies photo-oxidation byproducts (e.g., quinoline ring cleavage).

Methodological Notes

  • Crystallography : Use OLEX2 for structure solution and refinement, leveraging its integration with SHELX workflows .
  • Data contradiction resolution : Cross-validate NMR shifts with DFT-calculated chemical shifts to resolve ambiguities in stereochemistry .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .

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